dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves multi-component reactions, Hantzsch condensation, and various catalytic and non-catalytic methods. Studies have developed efficient synthesis protocols for structurally diverse pyridinones and pyrans via four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, demonstrating the synthesis versatility and chemical reactivity of such compounds (Jing Sun et al., 2011).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods (such as NMR, IR, UV, and fluorescence) are pivotal in determining the molecular structure, providing insights into the conformation, stereochemistry, and electronic properties of dihydropyridine derivatives. Theoretical calculations, including DFT and TDDFT, complement these experimental techniques, offering a deeper understanding of molecular orbitals and absorption/emission spectra, as exemplified in studies on dihydropyridine derivatives (Yi Li et al., 2014).
Chemical Reactions and Properties
The reactivity of dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in chemical reactions is influenced by its structural features, facilitating diverse transformations. For instance, the addition reactions of heterocyclic compounds with dimethyl acetylenedicarboxylate lead to the formation of novel cyclopenta[cyclobuta]pyrrole derivatives, illustrating the compound's ability to undergo cycloaddition reactions and form complex structures (R. Acheson et al., 1980).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior and applications of dihydropyridine derivatives. Techniques such as X-ray crystallography provide detailed information on the crystal structures, aiding in the comprehension of the compounds' physical characteristics and their implications for solubility and stability (Z. Karczmarzyk & W. Malinka, 2004).
Scientific Research Applications
Enantioselectivity in Kinetic Resolution
The compound dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is utilized in studies exploring the enantioselectivity of Candida rugosa lipase in the kinetic resolution of dihydropyridine derivatives. Research indicates that the presence of a methyl ester at the 5-position and a long or branched acyl chain at C3 significantly enhances the enantioselective ratio, providing insights into the stereoselective reactions of such compounds (Sobolev et al., 2002).
Development of Fluorescent Molecular Probes
Dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate serves as a precursor in the synthesis of fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, which is useful for creating ultra-sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Synthesis and Characterization of Pyridinedicarboxamides
The synthesis and spectroscopic characterization of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides derived from dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate have been reported. These studies provide valuable insights into the optical properties and structure-activity relationships of 1,4-dihydropyridines, potentially aiding in the development of new drugs (Li et al., 2014).
Green Synthesis of Dihydropyridines
Research into the catalyst-free synthesis of functionalized 1,4-dihydropyridine derivatives underlines the environmental benefits of utilizing dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in aqueous ethanol. This method highlights the advantages of safety, short reaction times, and high yields in the synthesis of new compounds (Shabalala et al., 2016).
properties
IUPAC Name |
dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-9-13(16(20)22-3)15(11-7-5-6-8-12(11)18)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALSHWKRMSJLAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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